Adrenoglomerulotropin

Catalog No.
S591352
CAS No.
1210-56-6
M.F
C13H16N2O
M. Wt
216.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adrenoglomerulotropin

CAS Number

1210-56-6

Product Name

Adrenoglomerulotropin

IUPAC Name

6-methoxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

Molecular Formula

C13H16N2O

Molecular Weight

216.28 g/mol

InChI

InChI=1S/C13H16N2O/c1-8-13-10(5-6-14-8)11-7-9(16-2)3-4-12(11)15-13/h3-4,7-8,14-15H,5-6H2,1-2H3

InChI Key

RDUORFDQRFHYBF-UHFFFAOYSA-N

SMILES

CC1C2=C(CCN1)C3=C(N2)C=CC(=C3)OC

Synonyms

1-Me-6-MTHBC, 1-methyl-6-methoxy-tetrahydro-beta-carboline, 6-methoxy-1-methyl-1,2,3,4-tetrahydro-beta-carboline, adrenoglomerulotropin

Canonical SMILES

CC1C2=C(CCN1)C3=C(N2)C=CC(=C3)OC

The exact mass of the compound Adrenoglomerulotropin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Carbolines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Adrenoglomerulotropin (1-methyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline, CAS 1210-56-6), also known as MMTC, is an endogenous lipid-soluble beta-carboline derivative originally isolated from the pineal gland [1]. It is primarily procured as a highly specific reference standard for neuroendocrinology and adrenal cortex research due to its potent ability to selectively stimulate aldosterone secretion from the zona glomerulosa . Unlike broader-acting indoleamines, adrenoglomerulotropin provides a precise biochemical tool for investigating the pineal-adrenal axis, mineralocorticoid regulation, and the intersection of serotonergic and endocrine signaling pathways [2].

Substituting adrenoglomerulotropin with closely related beta-carbolines, such as pinoline (the 1-unsubstituted analog) or tetrahydroharmine (the 7-methoxy isomer), compromises experimental specificity in endocrine models . While pinoline exhibits high antioxidant capacity and serotonin reuptake inhibition, it lacks the 1-methyl group that optimizes adrenoglomerulotropin's selective interaction with adrenal zona glomerulosa receptors [1]. Furthermore, using generic mineralocorticoid agonists fails to replicate the distinct dual-action profile of adrenoglomerulotropin, which modulates both opiate/serotonergic receptors centrally and aldosterone secretion peripherally without elevating cortisol levels [2].

Assay Reproducibility: Selective Aldosterone Stimulation vs. Glucocorticoid Pathways

Adrenoglomerulotropin acts as a highly selective lipid factor that stimulates aldosterone secretion from the adrenal zona glomerulosa. In laboratory workflows, it achieves this without directly elevating cortisol levels, distinguishing its pathway from general ACTH-mediated adrenal activation and ensuring high assay reproducibility [1].

Evidence DimensionAldosterone vs. Cortisol Secretion Specificity
Target Compound DataSelective stimulation of aldosterone secretion
Comparator Or BaselineBaseline ACTH or non-specific stimulants (elevate both aldosterone and cortisol)
Quantified DifferenceComplete dissociation of mineralocorticoid stimulation from glucocorticoid release
ConditionsIn vivo and in vitro adrenal zona glomerulosa models

Allows buyers to procure a specific mineralocorticoid-stimulating standard that prevents confounding glucocorticoid cross-reactivity in endocrine assays.

Receptor Assay Handling: Opiate Receptor Competitive Displacement

In competitive binding assays, 1-methyl-6-methoxy-1,2,3,4-tetrahydro-beta-carboline demonstrates the capacity to competitively displace 3H-labelled naloxone and (D-ala2)-met enkephalinamide from opiate receptors. This specific binding profile differentiates it from purely serotonergic beta-carbolines, expanding its handling utility in multi-target neuropharmacological panels [1].

Evidence DimensionOpiate Receptor Displacement
Target Compound DataPositive competitive displacement of 3H-naloxone
Comparator Or Baseline3H-labelled naloxone (baseline radioligand)
Quantified DifferenceSignificant reduction in radioligand binding via competitive opiate receptor affinity
ConditionsBrain membrane synaptosomal preparations

Provides a dual-action neuropharmacological tool for buyers studying the intersection of opiate receptor signaling and endocrine regulation.

Workflow Fit: Serotonin Uptake Inhibition Profile

Adrenoglomerulotropin (MMTC) functions as an inhibitor of serotonin (5-HT) uptake, structurally analogous to pinoline but differentiated by its 1-methyl substitution. This structural modification alters its lipophilicity and receptor interaction kinetics, making it a distinct standard for serotonergic modulation in standard laboratory workflows .

Evidence Dimension5-HT Uptake Inhibition
Target Compound DataActive inhibition of 5-HT uptake
Comparator Or BaselinePinoline (1-unsubstituted analog)
Quantified DifferenceAltered lipid-based receptor interaction due to the 1-methyl group
ConditionsIn vitro serotonin uptake assays

Crucial for procurement when evaluating structure-activity relationships (SAR) of beta-carbolines at the serotonin transporter.

Precursor Suitability and Structural Differentiation via 1-Methylation

The presence of the 1-methyl group on the 6-methoxy-1,2,3,4-tetrahydro-beta-carboline core strictly defines adrenoglomerulotropin's lipophilicity and receptor binding kinetics. This structural feature distinguishes it from pinoline (which lacks the methyl group), ensuring precise target engagement and suitability as a precursor in pineal-adrenal axis modeling [1].

Evidence DimensionStructural Substitution (Methylation)
Target Compound Data1-methyl-6-methoxy substitution
Comparator Or BaselinePinoline (6-methoxy, no 1-methyl)
Quantified DifferenceSpecific spatial conformation and altered lipophilicity required for adrenal targeting
ConditionsReceptor binding and functional endocrine assays

Prevents experimental failure caused by substituting generic beta-carbolines that lack the specific 1-methyl-driven lipophilicity required for adrenal targeting.

Reference Standard for Pineal-Adrenal Axis Modeling

Due to its highly selective stimulation of aldosterone without cortisol elevation, adrenoglomerulotropin is a primary reference standard for in vivo and in vitro models investigating pineal gland regulation of the adrenal zona glomerulosa [1].

Neuropharmacological Assays for Opiate and 5-HT Receptor Cross-Talk

Its proven ability to competitively displace naloxone while simultaneously inhibiting serotonin uptake makes this compound a rigorous candidate for complex neurochemical assays exploring the overlap between mood regulation and pain pathways [2].

Structure-Activity Relationship (SAR) Studies of Beta-Carbolines

As the 1-methylated analog of pinoline, adrenoglomerulotropin is procured for comparative SAR studies to determine how specific methyl and methoxy substitutions on the beta-carboline core influence lipophilicity, receptor affinity, and endocrine activity .

XLogP3

1.9

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

216.126263138 g/mol

Monoisotopic Mass

216.126263138 g/mol

Heavy Atom Count

16

UNII

U18P8J9O2I

Other CAS

1210-56-6

Wikipedia

6-MeO-THH

General Manufacturing Information

1H-Pyrido[3,4-b]indole, 2,3,4,9-tetrahydro-6-methoxy-1-methyl-: INACTIVE

Dates

Last modified: 07-17-2023

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